1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Overview
Description
1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The 1H-pyrazolo[3,4-b]pyridine scaffold is known for its structural similarity to purine bases such as adenine and guanine, which makes it an interesting target for medicinal chemistry .
Mechanism of Action
Target of Action
1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that has been identified as a selective activator of the human peroxisome proliferator-activated receptor alpha (hPPARα) . PPARα is a ligand-activated transcriptional factor involved in regulating fatty acid metabolism .
Mode of Action
The compound interacts with hPPARα, inducing a conformational change in helix 12 in the ligand-binding domain (LBD) of PPARα . This change organizes the activation function 2 (AF-2) surface, which is composed of helices 3, 4, 5, and 12, to accommodate a transcriptional coactivator .
Biochemical Pathways
The activation of PPARα by this compound leads to the regulation of genes involved in lipid and glucose metabolism, adipogenesis, and inflammation . This regulation can result in a substantial reduction in serum triglycerides, an increase in HDL cholesterol, and an improvement in insulin sensitivity .
Pharmacokinetics
The compound’s ability to selectively activate hpparα suggests it has sufficient bioavailability to reach its target in the body .
Result of Action
The activation of PPARα by this compound can lead to a variety of cellular effects. These include the reduction of serum triglycerides, an increase in HDL cholesterol, and an improvement in insulin sensitivity . These effects make the compound a potential therapeutic agent for metabolic syndrome, type 2 diabetes, coronary atherosclerosis, nonalcoholic fatty liver disease (NAFLD), and nonalcoholic steatohepatitis (NASH) .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid are largely influenced by its structure and the substituents present at various positions .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been identified as a selective activator of peroxisome proliferator-activated receptor α (PPARα), a transcriptional factor involved in regulating fatty acid metabolism . This suggests that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is thought to involve binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression . For example, it has been shown to form a canonical hydrogen-bond network involving helix 12 in the ligand-binding domain of PPARα, which is essential for PPARα activation .
Preparation Methods
The synthesis of 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid . Another approach includes the cyclization of substituted hydrazones with pyridine derivatives under oxidative conditions . Industrial production methods often involve the use of preformed pyrazole or pyridine intermediates, which are then subjected to cyclization reactions under controlled conditions .
Chemical Reactions Analysis
1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a biochemical probe due to its structural similarity to purine bases.
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-c]pyridine: Another member of the pyrazolopyridine family with a different ring fusion pattern.
1H-Pyrazolo[4,3-b]pyridine: This compound has a different arrangement of the pyrazole and pyridine rings.
1H-Pyrazolo[1,5-a]pyridine: A structurally related compound with a different fusion of the pyrazole and pyridine rings.
The uniqueness of this compound lies in its specific ring fusion pattern and the presence of a carboxylic acid group, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)4-1-2-8-6-5(4)3-9-10-6/h1-3H,(H,11,12)(H,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFCUONIEOBXOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1C(=O)O)C=NN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227267-26-6 | |
Record name | 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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